2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol
Description
“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a heterocyclic compound that belongs to the pyrimidine family. It has the empirical formula C6H5N3O2 and a molecular weight of 151.12 g/mol .
Molecular Structure Analysis
The molecular structure of “2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” can be represented by the SMILES string O=C1C2=C(N=CN1)OC(C)=N2
. This compound has no defined stereocenters .
Physical And Chemical Properties Analysis
“2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol” is a solid compound . It has a molecular weight of 151.12 g/mol.
Scientific Research Applications
Kinase Inhibitor Scaffolds
Field
This application falls under the field of Medicinal Chemistry .
Application Summary
The compound is used in the synthesis and modification of pyrido[3,4-d]pyrimidines, which are fused pyrimidine cores. These cores are privileged kinase scaffolds .
Method of Application
The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
Results or Outcomes
The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .
Potential Anticancer Agents
Field
This application is in the field of Cancer Research .
Application Summary
The compound is used in the design and synthesis of new oxazolo[5,4-d]pyrimidines as potential anticancer agents .
Method of Application
Novel oxazolo[5,4-d]pyrimidine derivatives were designed, synthesized, and evaluated in vitro for their cytotoxic activity against a panel of four human cancer cell lines .
Results or Outcomes
These oxazolo[5,4-d]pyrimidine derivatives, which are structurally similar to nucleic purine bases in general, are characterized by the presence of a pharmacologically favorable isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system .
Collagen Prolyl-4-Hydroxylase Inhibitors
Field
This application is in the field of Biochemistry .
Application Summary
The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are potent inhibitors of collagen prolyl-4-hydroxylase .
Method of Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .
Results or Outcomes
The result of the hydroxyproline assay displayed that certain derivatives are potent inhibitors of collagen prolyl-4-hydroxylase .
Antiviral Agents
Field
This application is in the field of Virology .
Application Summary
The compound is used in the design and synthesis of new oxazolo[5,4-d]pyrimidines as potential antiviral agents .
Method of Application
Novel oxazolo[5,4-d]pyrimidine derivatives were designed, synthesized, and evaluated in vitro for their antiviral activity against a panel of human viruses .
Results or Outcomes
These oxazolo[5,4-d]pyrimidine derivatives showed significant antiviral activity against several human viruses .
Antimicrobial Agents
Field
This application is in the field of Microbiology .
Application Summary
The compound is used in the synthesis of novel pyrimidine derivatives, which have shown potential as antimicrobial agents .
Method of Application
A series of novel pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against a panel of bacteria and fungi .
Results or Outcomes
The result of the assay displayed that certain derivatives are potent inhibitors of various bacteria and fungi .
properties
IUPAC Name |
2-methyl-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c1-3-9-4-5(10)7-2-8-6(4)11-3/h2H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNKDSNYFRHJMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181854 | |
Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
CAS RN |
27433-55-2 | |
Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027433552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC133683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10181854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL(1,3)OXAZOLO(5,4-D)PYRIMIDIN-7-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6M6ZW93VU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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